molecular formula C15H15N3O2 B2848684 Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate CAS No. 1461705-23-6

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B2848684
CAS No.: 1461705-23-6
M. Wt: 269.304
InChI Key: DRZYJKATKRDSNX-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a cyanophenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-cyanophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-cyanophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
  • Methyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

IUPAC Name

methyl 1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-3-5-14-13(15(19)20-2)10-17-18(14)12-7-4-6-11(8-12)9-16/h4,6-8,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZYJKATKRDSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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